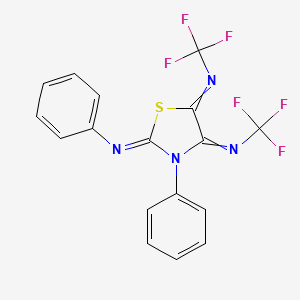
Flubenzimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flubenzimine is a synthetic compound with the empirical formula C₁₇H₁₀F₆N₄S and a molecular weight of 416.34 g/mol . It is known for its use as an acaricide and miticide, primarily targeting spider mites and other pests . The compound has been utilized in agricultural applications, particularly for crops such as apples, pears, plums, and citrus fruits .
Méthodes De Préparation
Flubenzimine is synthesized through a series of chemical reactions involving the formation of a thiazolidine ring. The synthetic route typically involves the reaction of a substituted aniline with a trifluoromethyl ketone, followed by cyclization to form the thiazolidine ring . The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the cyclization process . Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities and may involve additional purification steps to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Flubenzimine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols .
Applications De Recherche Scientifique
Flubenzimine has been extensively studied for its applications in various scientific fields. In chemistry, it is used as a reference standard for analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) . In biology, this compound is used to study the effects of acaricides on mite populations and their resistance mechanisms . In medicine, research has explored its potential as an antiparasitic agent, although its use in this field is limited . Industrially, this compound is used in the formulation of pesticides and other agricultural products .
Mécanisme D'action
The mechanism of action of Flubenzimine involves its interaction with the nervous system of mites and other pests. It acts as a contact poison, disrupting the normal functioning of nerve cells and leading to paralysis and death of the target organisms . The molecular targets of this compound include ion channels and receptors involved in nerve signal transmission . By binding to these targets, this compound interferes with the normal flow of ions across cell membranes, ultimately leading to the collapse of nerve function .
Comparaison Avec Des Composés Similaires
Flubenzimine is unique among acaricides due to its specific chemical structure and mode of action. Similar compounds include other thiazolidine-based acaricides such as Cyflumetofen and Fenpyroximate . These compounds share some structural similarities with this compound but differ in their specific substituents and overall molecular configuration . The uniqueness of this compound lies in its trifluoromethyl groups, which contribute to its high potency and effectiveness against a broad range of mite species .
Propriétés
Numéro CAS |
37893-02-0 |
|---|---|
Formule moléculaire |
C17H10F6N4S |
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
2-N,3-diphenyl-4-N,5-N-bis(trifluoromethyl)-1,3-thiazolidine-2,4,5-triimine |
InChI |
InChI=1S/C17H10F6N4S/c18-16(19,20)25-13-14(26-17(21,22)23)28-15(24-11-7-3-1-4-8-11)27(13)12-9-5-2-6-10-12/h1-10H/b24-15?,25-13+,26-14- |
Clé InChI |
IZFZCMFMJKDHJZ-QYJGRCFESA-N |
SMILES |
C1=CC=C(C=C1)N=C2N(C(=NC(F)(F)F)C(=NC(F)(F)F)S2)C3=CC=CC=C3 |
SMILES isomérique |
C1=CC=C(C=C1)N=C2N(/C(=N/C(F)(F)F)/C(=N/C(F)(F)F)/S2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)N=C2N(C(=NC(F)(F)F)C(=NC(F)(F)F)S2)C3=CC=CC=C3 |
Apparence |
Solid powder |
melting_point |
118.0 °C |
Key on ui other cas no. |
37893-02-0 |
Pictogrammes |
Irritant; Environmental Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Flubenzimine; Flubenzimine [BSI:ISO]; Cropotex; BAY slj 0312; BRN 2403690; EINECS 253-703-1; SLJ 0312; UNII-5607TV454J. |
Pression de vapeur |
1.00e-05 mmHg |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















